

Liquid chromatography-mass spectrometry (LC-MS/MS) for Evobrutinib quantification

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Compound of Interest

Compound Name: Evobrutinib

Cat. No.: B607390

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Application Notes: Quantification of Evobrutinib in Human Plasma by LC-MS/MS

Introduction

Evobrutinib is a highly selective, covalent inhibitor of Bruton's tyrosine kinase (BTK) under investigation for the treatment of autoimmune diseases such as multiple sclerosis.[1][2] Accurate quantification of **Evobrutinib** in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development. This document provides a detailed protocol for the determination of **Evobrutinib** in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a sensitive and specific analytical technique.

Principle of the Method

This method utilizes liquid chromatography to separate **Evobrutinib** from endogenous plasma components, followed by tandem mass spectrometry for selective and sensitive detection. An isotopically labeled internal standard (IS), such as **Evobrutinib-d3**, is used to ensure accuracy and precision by correcting for matrix effects and variability in sample processing.[3] The analytes are quantified using multiple reaction monitoring (MRM) in positive ion electrospray ionization mode.

Materials and Reagents

- **Evobrutinib** reference standard
- **Evobrutinib**-d3 (or other suitable isotopic internal standard)
- Acetonitrile (HPLC grade)
- Ethyl acetate (HPLC grade)
- Ammonium formate (LC-MS grade)
- Formic acid (LC-MS grade)
- Ammonium bicarbonate (LC-MS grade)
- Human plasma (K2EDTA as anticoagulant)
- Ultrapure water

Experimental Protocols

Standard and Quality Control (QC) Sample Preparation

- **Primary Stock Solutions:** Prepare individual stock solutions of **Evobrutinib** and the internal standard in a suitable organic solvent (e.g., acetonitrile or DMSO) at a concentration of 1 mg/mL.
- **Working Standard Solutions:** Prepare serial dilutions of the **Evobrutinib** stock solution with a mixture of acetonitrile and water to create working standard solutions for the calibration curve.
- **Calibration Curve and QC Samples:** Spike blank human plasma with the appropriate working standard solutions to obtain calibration standards ranging from approximately 0.5 to 500 ng/mL. Prepare QC samples at low, medium, and high concentrations in a similar manner.

Sample Preparation (Liquid-Liquid Extraction)

- Thaw plasma samples at room temperature.
- To 100 µL of plasma, add 20 µL of the internal standard working solution.

- Add 1 M ammonium bicarbonate solution.[\[3\]](#)
- Add 500 μ L of ethyl acetate and vortex for 10 minutes at 2000 rpm.[\[1\]](#)[\[4\]](#)
- Centrifuge the samples at 4000 rpm for 10 minutes at 4°C.[\[4\]](#)
- Transfer the supernatant (organic layer) to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the dried extract in 150-300 μ L of the mobile phase (e.g., 30:70 acetonitrile:water).[\[1\]](#)[\[3\]](#)
- Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following are typical LC-MS/MS parameters. Method optimization is recommended for specific instrumentation.

Table 1: Liquid Chromatography Parameters

Parameter	Condition
LC System	High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC)
Column	C18, 50 x 2.1 mm, 1.6-1.8 μ m particle size[3][5]
Mobile Phase A	10 mM Ammonium Formate with 0.1% Formic Acid in Water[5]
Mobile Phase B	Acetonitrile with 0.1% Formic Acid[6]
Flow Rate	0.5 - 0.8 mL/min[3][5]
Column Temperature	38 - 40°C[5]
Injection Volume	5 - 15 μ L
Gradient Elution	A typical gradient starts with a low percentage of Mobile Phase B, ramps up to a high percentage to elute the analyte, followed by a re-equilibration step.

Table 2: Mass Spectrometry Parameters

Parameter	Condition
Mass Spectrometer	Triple Quadrupole Mass Spectrometer
Ionization Mode	Electrospray Ionization (ESI), Positive
Scan Type	Multiple Reaction Monitoring (MRM)
Ion Spray Voltage	~5000 V
Source Temperature	Optimized for the specific instrument
MRM Transitions	To be determined by direct infusion of the analyte and internal standard.

Method Validation

The analytical method should be validated according to regulatory guidelines (e.g., FDA or EMA) for the following parameters:[7]

- Selectivity and Specificity: Absence of interfering peaks at the retention times of the analyte and IS in blank plasma from multiple sources.
- Linearity: A linear regression with a weighting factor (e.g., $1/x^2$) should be used. The correlation coefficient (r^2) should be >0.99 . [4][6]
- Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy (typically within 20%).
- Precision and Accuracy: Intra- and inter-day precision (%CV) should be $\leq 15\%$ ($\leq 20\%$ for LLOQ), and accuracy (%RE) should be within $\pm 15\%$ ($\pm 20\%$ for LLOQ). [6]
- Matrix Effect: Assessed to ensure that the ionization of the analyte is not suppressed or enhanced by endogenous plasma components.
- Recovery: The efficiency of the extraction process.
- Stability: Stability of the analyte in plasma under various storage and handling conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).

Quantitative Data Summary

The following table summarizes typical performance characteristics of an LC-MS/MS method for **Evobrutinib** quantification, based on published data for similar compounds. [5][6]

Table 3: Method Performance Characteristics

Parameter	Typical Value
Linearity Range	0.5 - 500 ng/mL
Correlation Coefficient (r^2)	> 0.99
Intra-day Precision (%CV)	< 10%
Inter-day Precision (%CV)	< 10%
Accuracy (%RE)	Within $\pm 15\%$
Extraction Recovery	> 85%

Visualizations

Experimental Workflow

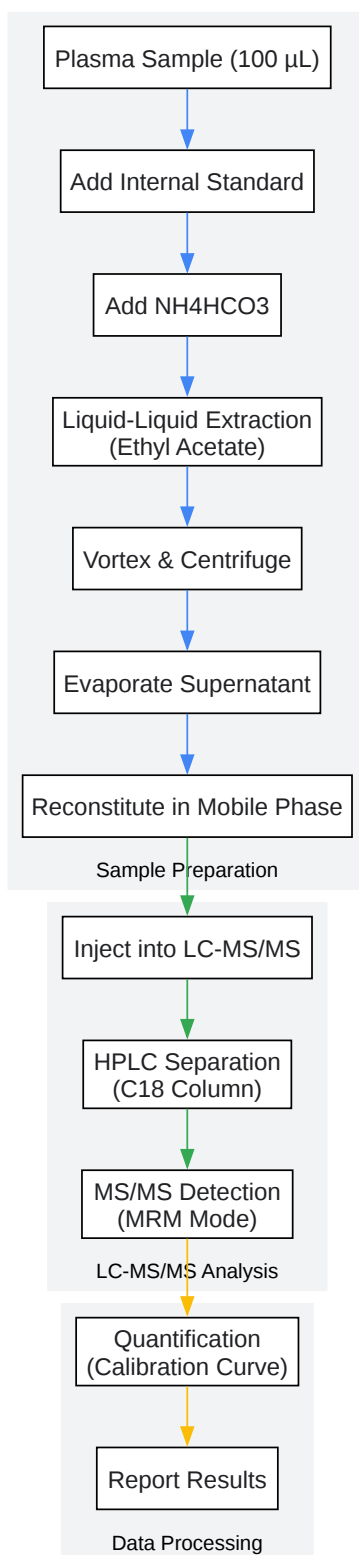


Diagram 1: Evobrutinib Quantification Workflow

[Click to download full resolution via product page](#)Caption: Diagram 1: **Evobrutinib** Quantification Workflow

Evobrutinib Signaling Pathway

Evobrutinib is a Bruton's tyrosine kinase (BTK) inhibitor. BTK is a key component in B-cell receptor signaling and is also involved in inflammatory pathways in other immune cells.[8] One such pathway involves Toll-like receptor 4 (TLR4).

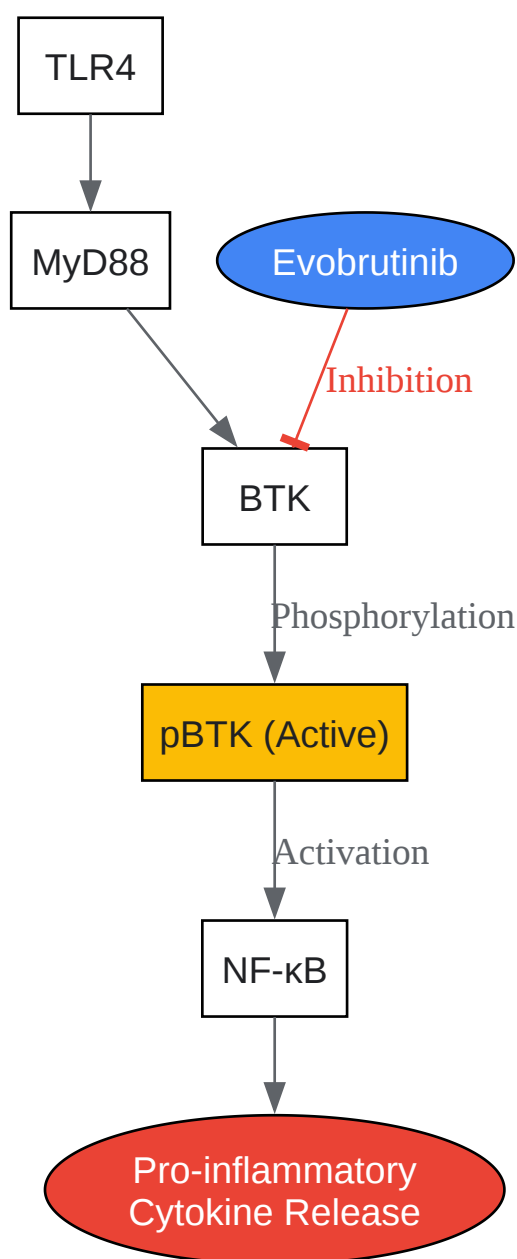


Diagram 2: Simplified Evobrutinib Signaling Pathway Inhibition

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Caption: Diagram 2: **Evobrutinib** Signaling Pathway Inhibition

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